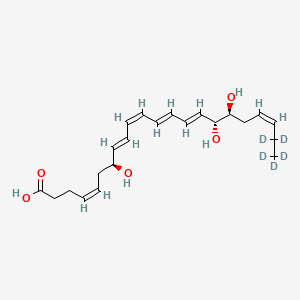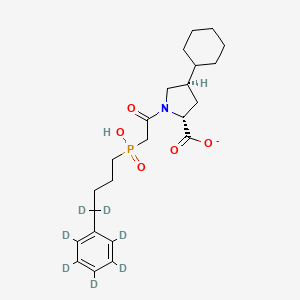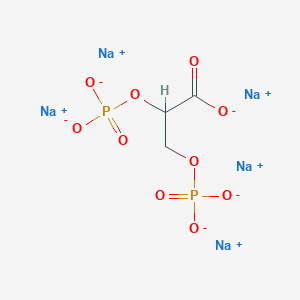
Acide p-coumarique 4-O-sulfate sel disodique
Vue d'ensemble
Description
p-Coumaric Acid 4-O-Sulfate Disodium Salt is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Applications De Recherche Scientifique
p-Coumaric Acid 4-O-Sulfate Disodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
p-Coumaric Acid 4-O-Sulfate Disodium Salt: plays a significant role in biochemical reactions. It is an intermediate in the synthesis of pyridoxal 5′-phosphate and can be used as a building block for the synthesis of other compounds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of 4-Nonylphenol, a compound known for its endocrine-disrupting properties . The nature of these interactions often involves the modification of the compound by sulfation, which can alter its biological activity and solubility.
Cellular Effects
The effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, it may impact gene expression by acting as a signaling molecule or by being involved in the regulation of transcription factors.
Molecular Mechanism
At the molecular level, p-Coumaric Acid 4-O-Sulfate Disodium Salt exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In both in vitro and in vivo studies, the compound has been observed to have sustained effects on cellular processes, although the specific outcomes may depend on the duration of exposure and the concentration used.
Dosage Effects in Animal Models
The effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt in animal models vary with different dosages. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
p-Coumaric Acid 4-O-Sulfate Disodium Salt: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, it is a metabolite of 4-Nonylphenol and is further processed by sulfation, which enhances its solubility and excretion from the body. The compound’s involvement in these pathways can affect the overall metabolic flux and the levels of various metabolites in the system.
Transport and Distribution
Within cells and tissues, p-Coumaric Acid 4-O-Sulfate Disodium Salt is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can influence its biological activity and effectiveness. For instance, its distribution in the liver and kidneys can affect its metabolism and excretion.
Subcellular Localization
The subcellular localization of p-Coumaric Acid 4-O-Sulfate Disodium Salt is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with specific biomolecules and influence its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate typically involves the reaction of 4-hydroxybenzenesulfonic acid with a suitable alkene under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
p-Coumaric Acid 4-O-Sulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxylated derivatives, and substituted phenylpropanoates. These products have diverse applications in various fields.
Mécanisme D'action
The mechanism of action of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfonate group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity.
Comparaison Avec Des Composés Similaires
p-Coumaric Acid 4-O-Sulfate Disodium Salt can be compared with other similar compounds such as:
Disodium 4,4’-Diisothiocyanato-2,2’-stilbenedisulfonate: This compound also contains sulfonate groups and is used in similar applications, but differs in its structural framework and specific reactivity.
Disodium 4,4’-Dinitrostilbene-2,2’-disulfonate: Another compound with sulfonate groups, used primarily in the dye industry, with distinct chemical properties and applications.
The uniqueness of disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAEMLBRSACIO-RRHCXGJISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747382 | |
| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308338-96-7 | |
| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

